Cas no 572912-29-9 (2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl-)

2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl-, is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxyphenyl group at the 5-position and a methyl group at the 4-position, which may influence its reactivity and binding properties. This compound is of interest due to its potential as a building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds. The presence of both electron-donating (methoxy) and hydrophobic (methyl) groups could enhance its utility in structure-activity relationship studies. It is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its organic nature.
2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- structure
572912-29-9 structure
Product name:2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl-
CAS No:572912-29-9
MF:C13H14N2O
MW:214.263062953949
MDL:MFCD18085435
CID:4043636

2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl-
    • MDL: MFCD18085435

2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
229768-2.500g
5-(4-Methoxyphenyl)-4-methylpyridin-2-amine, 95.00
572912-29-9
2.500g
$1816.00 2023-09-11

Additional information on 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl-

Introduction to 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- (CAS No. 572912-29-9)

2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl-, identified by its CAS number 572912-29-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, a family of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic ring system and substituent groups, contribute to its unique chemical properties and make it a subject of interest for further exploration in drug discovery and development.

The chemical structure of 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- encompasses a pyridine core substituted with an amine group at the 2-position, a 4-methoxyphenyl group at the 5-position, and a methyl group at the 4-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the amine group not only enhances its solubility in polar solvents but also provides a site for potential hydrogen bonding interactions, which are crucial for binding to biological macromolecules such as enzymes and receptors.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. Pyridine derivatives have shown promise in this regard due to their ability to interact with a wide range of biological targets. The amine group in 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- serves as a key pharmacophore, enabling the compound to engage with biological systems in meaningful ways. This has led to its investigation as a potential lead compound in the development of new therapeutic agents.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The pyridine core is a common motif in many drugs that target central nervous system (CNS) receptors. By incorporating specific substituents like the 4-methoxyphenyl group, researchers can fine-tune the pharmacological properties of the molecule to achieve desired effects. Preliminary studies have suggested that derivatives of this compound may exhibit activity against receptors involved in pain perception, mood regulation, and cognitive function.

The 5-(4-methoxyphenyl) moiety is particularly noteworthy as it introduces an aromatic ring system that can interact with hydrophobic pockets of biological targets. This interaction is often critical for achieving high affinity and selectivity. Additionally, the methyl group at the 4-position contributes to the steric environment around the pyridine ring, influencing how the molecule binds to its target. These structural elements collectively contribute to the compound's unique pharmacological profile.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- towards biological targets with greater accuracy. Molecular docking studies have been instrumental in identifying potential drug candidates by simulating their interactions with proteins and enzymes involved in disease pathways. These computational approaches have complemented experimental efforts by providing insights into how structural modifications can enhance binding affinity and selectivity.

In vitro studies have begun to unravel the mechanistic aspects of how this compound interacts with biological systems. Initial experiments have focused on assessing its ability to modulate enzyme activity and receptor binding. For instance, researchers have investigated its interactions with enzymes such as cytochrome P450 isoforms, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting how the compound will behave within living organisms and for designing optimized derivatives.

The synthesis of 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for research purposes. Multi-step synthetic routes involving cross-coupling reactions, nucleophilic substitutions, and functional group transformations have been employed to construct the desired molecular framework efficiently.

The pharmaceutical industry is continually seeking innovative compounds that can address unmet medical needs. The unique properties of 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- make it a promising candidate for further development into a therapeutic agent. Its ability to interact with multiple biological targets suggests potential applications across various therapeutic areas. As research progresses, additional insights into its pharmacological profile will be gained through both computational and experimental studies.

The development of new drugs is often a lengthy and resource-intensive process, but compounds like 2-Pyridinamine, 5-(4-methoxyphenyl)-4-methyl- offer hope for novel therapeutic solutions by leveraging well-established chemical principles combined with cutting-edge research techniques. The continued exploration of pyridine derivatives remains a vibrant area of scientific inquiry with significant implications for human health.

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